molecular formula C19H15N3O B1628506 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 893613-49-5

6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B1628506
CAS RN: 893613-49-5
M. Wt: 301.3 g/mol
InChI Key: QXLNPACGOOKFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, commonly known as MPP, is a pyrazolopyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP exhibits a unique chemical structure that makes it an attractive target for drug development.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . In particular, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been studied for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Chemiluminescence Properties

The compound has been studied for its chemiluminescence properties . New Cypridina luciferin analogues, including 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine, were prepared and their chemiluminescence properties were compared with those of known luciferin analogues . The light yields obtained from these compounds were much higher than those from conventional luciferin analogues in diethylene glycol dimethyl ether (diglyme), in which triplet oxygen was the oxidant .

Antimicrobial Applications

Pyrimidine and its derivatives have been widely used for their antimicrobial properties . Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications .

Antimalarial Applications

Pyrimidine-based drugs have also been used in the treatment of malaria . Their structural diversity and synthetic accessibility make them suitable for a wide range of therapeutic applications .

Antiviral Applications

Pyrimidine and its derivatives have been proven to have antiviral activity . This makes them a valuable resource in the development of antiviral drugs .

Anticancer Applications

Pyrimidine and its derivatives have been used in the treatment of cancer . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA . 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .

Antileishmanial Applications

Pyrimidine-based drugs have been used in the treatment of leishmaniasis . Their structural diversity and synthetic accessibility make them suitable for a wide range of therapeutic applications .

Anti-inflammatory, Analgesic, Anticonvulsant, Antihypertensive, and Antioxidant Applications

Pyrimidine and its derivatives have been used for their anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties . This makes them a valuable resource in the development of drugs for a wide range of conditions .

properties

IUPAC Name

6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-12-20-19-11-18(21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLNPACGOOKFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587547
Record name 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

CAS RN

893613-49-5
Record name 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.